molecular formula C14H18N2O2 B7477434 4-[2-(4-Hydroxypiperidin-1-yl)ethoxy]benzonitrile

4-[2-(4-Hydroxypiperidin-1-yl)ethoxy]benzonitrile

Cat. No. B7477434
M. Wt: 246.30 g/mol
InChI Key: SZOCTBJNMJNHNL-UHFFFAOYSA-N
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Description

4-[2-(4-Hydroxypiperidin-1-yl)ethoxy]benzonitrile, also known as JNJ-40411813, is a compound that has been extensively studied for its potential therapeutic applications. This compound is a selective antagonist of the kappa opioid receptor, which plays a key role in pain management, addiction, and mood regulation.

Scientific Research Applications

The selective kappa opioid receptor antagonist activity of 4-[2-(4-Hydroxypiperidin-1-yl)ethoxy]benzonitrile has been extensively studied in preclinical models. This compound has been shown to have potential therapeutic applications in the treatment of addiction, depression, anxiety, and pain. In particular, it has been shown to have a positive effect on reducing drug-seeking behavior in animal models of addiction. Additionally, it has been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.

Mechanism of Action

The mechanism of action of 4-[2-(4-Hydroxypiperidin-1-yl)ethoxy]benzonitrile is through its selective antagonism of the kappa opioid receptor. This receptor is involved in the regulation of pain, mood, and addiction. By blocking this receptor, 4-[2-(4-Hydroxypiperidin-1-yl)ethoxy]benzonitrile can modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and reward.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[2-(4-Hydroxypiperidin-1-yl)ethoxy]benzonitrile are primarily related to its effects on the kappa opioid receptor. By blocking this receptor, 4-[2-(4-Hydroxypiperidin-1-yl)ethoxy]benzonitrile can modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and reward. Additionally, this compound has been shown to have analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[2-(4-Hydroxypiperidin-1-yl)ethoxy]benzonitrile in lab experiments is its selectivity for the kappa opioid receptor. This allows for more specific modulation of this receptor, without affecting other opioid receptors. Additionally, this compound has been shown to have good bioavailability and pharmacokinetic properties, which make it a good candidate for further development. One of the limitations of using this compound in lab experiments is its potential for off-target effects, which can complicate the interpretation of results.

Future Directions

There are many potential future directions for the study of 4-[2-(4-Hydroxypiperidin-1-yl)ethoxy]benzonitrile. One area of research could be the development of this compound as a therapeutic agent for addiction, depression, anxiety, and pain. Additionally, further research could be done to elucidate the mechanism of action of this compound, and to identify potential off-target effects. Finally, future research could focus on the development of more selective and potent kappa opioid receptor antagonists, which could have even greater therapeutic potential.

Synthesis Methods

The synthesis of 4-[2-(4-Hydroxypiperidin-1-yl)ethoxy]benzonitrile involves a series of chemical reactions. The starting material is 4-bromo-2-fluoroanisole, which is reacted with potassium tert-butoxide to form the corresponding phenoxide. This intermediate is then reacted with 2-(4-hydroxypiperidin-1-yl)ethanol to form the desired product. The yield of this reaction is typically high, and the purity of the product can be easily verified using standard analytical techniques.

properties

IUPAC Name

4-[2-(4-hydroxypiperidin-1-yl)ethoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c15-11-12-1-3-14(4-2-12)18-10-9-16-7-5-13(17)6-8-16/h1-4,13,17H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZOCTBJNMJNHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CCOC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(4-Hydroxypiperidin-1-yl)ethoxy]benzonitrile

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